molecular formula C17H18O6 B14648088 (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone CAS No. 42833-60-3

(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone

Katalognummer: B14648088
CAS-Nummer: 42833-60-3
Molekulargewicht: 318.32 g/mol
InChI-Schlüssel: UXGZTECIRXOBLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is a complex organic compound featuring a combination of hydroxy, methoxy, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone typically involves the deprotection of a precursor compound. One common method involves the deprotection of 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone using 1 M tetrabutylammonium fluoride in tetrahydrofuran under argon atmosphere for 15 minutes. This method yields the desired compound with an 83% yield, although the overall yield is around 30% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is unique due to its combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

42833-60-3

Molekularformel

C17H18O6

Molekulargewicht

318.32 g/mol

IUPAC-Name

(2-hydroxy-3,4,5-trimethoxyphenyl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H18O6/c1-20-12-8-6-5-7-10(12)14(18)11-9-13(21-2)16(22-3)17(23-4)15(11)19/h5-9,19H,1-4H3

InChI-Schlüssel

UXGZTECIRXOBLZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2O)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.